Acetaldehyde-13C
Overview
Description
Acetaldehyde is a significant intermediate in the chemical industry, often used in mixtures with water. It forms oligomers with water, indicating reactive multicomponent systems, which are important for understanding its behavior in various conditions and applications (Scheithauer et al., 2015).
Synthesis Analysis
The synthesis of acetaldehyde and its isotopologues, including Acetaldehyde-13C, involves various chemical pathways. One method for creating mono-13C acetaldehydes involves laboratory measurements and analysis of their millimeter and submillimeter-wave spectra, essential for radioastronomical searches for new interstellar molecular species (Margulès et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structures of acetaldehydes, including the use of 13C NMR spectroscopy, have provided insights into their complex chemical equilibria and interactions, particularly in mixtures with water and under various temperature conditions (Scheithauer et al., 2015).
Chemical Reactions and Properties
Acetaldehyde undergoes various chemical reactions, forming stable and unstable adducts with proteins, indicating its reactivity and potential implications in biological systems. These interactions have been studied through techniques such as 13C NMR spectroscopy to identify specific adduct structures (Kearley et al., 1999).
Physical Properties Analysis
The IR spectra and intensities of solid acetaldehyde, including isotopologues like H13C(O)13CH3, have been quantified, offering insights into their physical properties, such as band strengths and absorption coefficients. These measurements are crucial for understanding acetaldehyde's behavior in interstellar and cometary chemistry (Hudson & Ferrante, 2019).
Chemical Properties Analysis
The reaction mechanisms and kinetics of acetaldehyde combustion have been extensively studied, highlighting its role as an important intermediate and toxic emission in fuel combustion. These studies involve detailed chemical kinetic models validated against various experimental data, providing a comprehensive understanding of acetaldehyde's chemical properties under different conditions (Tao et al., 2018).
Scientific Research Applications
Pyrolysis of Carbohydrates : It is used to study carbohydrate pyrolysis mechanisms, particularly in the pyrolysis of glycerin. This involves investigating competing fragmentation mechanisms that provide insights into carbohydrate decomposition processes (Paine et al., 2007).
Low-Temperature Oxidation Chemistry : Acetaldehyde-13C is instrumental in exploring the low-temperature oxidation chemistry of acetaldehyde. This research is crucial for understanding auto-ignition and cool flame phenomena (Tao et al., 2018).
Chemical Equilibria in Mixtures : It aids in studying chemical equilibria in mixtures of acetaldehyde and water, particularly for obtaining chemical equilibrium constants of oligomer formation (Scheithauer et al., 2015).
Photocatalytic Oxidation Studies : This compound is used in the study of photocatalytic oxidation of acetaldehyde on specific catalysts, like fluorinated TiO2 (Wang et al., 2018).
Cancer Risk Assessment in Beverages : Acetaldehyde-13C is employed to measure acetaldehyde concentration in various beverages, aiding in estimating potential cancer risks associated with these beverages (Paiano et al., 2014).
DNA Modification and Cancer Risk : It is used in studies exploring DNA modification in rats, which might be linked to cancer risks associated with air pollution (Sanchez et al., 2018).
Astrochemistry and Radio Astronomy : Acetaldehyde-13C is significant in astrochemistry for its relevance to interstellar and cometary chemistry. It is also a "weed" molecule in radio astronomy due to its dense and complex spectrum (Margulès et al., 2015; Hudson & Ferrante, 2019).
Biosynthetic Pathway Analysis : It helps determine the origin of carbon atoms in various biochemicals from bacteria, thus identifying novel biosynthetic routes for isoprenoid biosynthesis (Rohmer et al., 1993).
Photochemical Production Study : Acetaldehyde-13C provides isotopic evidence for the photochemical production of ambient pollutants like formaldehyde and acetone, which have carcinogenic effects on human health (Guo & Chen, 2013).
Future Directions
properties
IUPAC Name |
acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaldehyde-13C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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